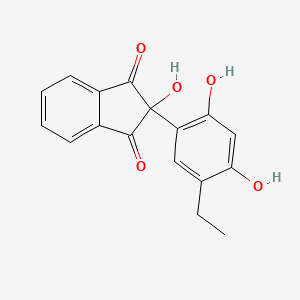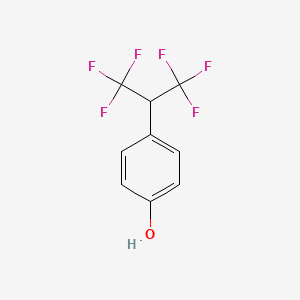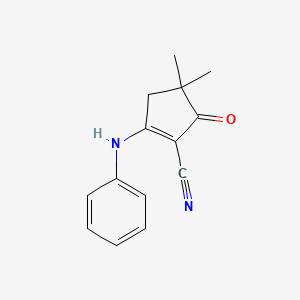
12,12-Dimethyl-tridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,12-Dimethyl-tridecanoic acid is an organic compound belonging to the class of long-chain fatty acids It is characterized by a 15-carbon chain with two methyl groups attached to the 12th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Dimethyl-tridecanoic acid typically involves the alkylation of a suitable precursor, such as tridecanoic acid, followed by the introduction of methyl groups at the 12th carbon position. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired alkylation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or hydroformylation. These methods allow for the efficient production of the compound in larger quantities, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
12,12-Dimethyl-tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
12,12-Dimethyl-tridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 12,12-Dimethyl-tridecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tridecanoic acid: A 13-carbon saturated fatty acid without the methyl groups.
4,12-Dimethyltridecanoic acid: Another dimethylated derivative with methyl groups at different positions.
Uniqueness
12,12-Dimethyl-tridecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63237-52-5 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
12,12-dimethyltridecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17/h4-13H2,1-3H3,(H,16,17) |
Clave InChI |
DBYDKDYPHZLAMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


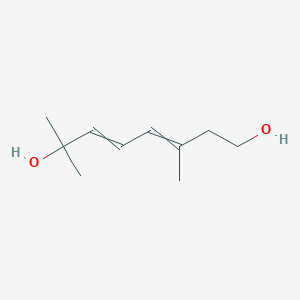

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
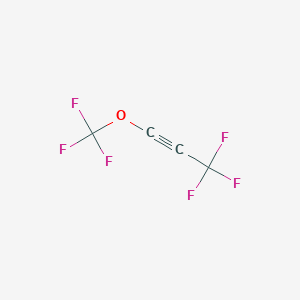

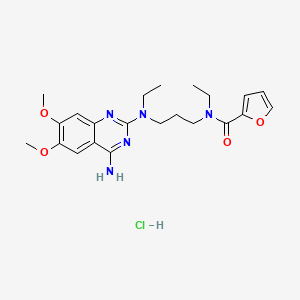
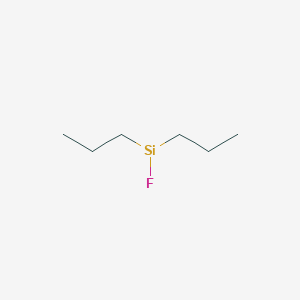
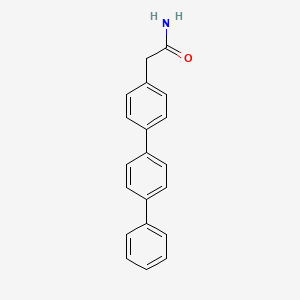

methyl}benzene](/img/structure/B14498725.png)
